molecular formula C18H15ClN8 B10934847 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10934847
M. Wt: 378.8 g/mol
InChI Key: RQVRRWZOXSCAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

The synthesis of 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 4-(bromomethyl)benzaldehyde to form an intermediate compound. This intermediate is then reacted with 7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine under specific conditions to yield the final product .

Chemical Reactions Analysis

2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

  • 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[3,4-d]pyrimidine
  • 4-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[1,5-a]pyrimidine

These compounds share similar core structures but differ in their substituents and specific pharmacological properties

Properties

Molecular Formula

C18H15ClN8

Molecular Weight

378.8 g/mol

IUPAC Name

4-[4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H15ClN8/c1-10-15(19)11(2)26(24-10)8-12-3-5-13(6-4-12)16-22-18-14-7-21-23-17(14)20-9-27(18)25-16/h3-7,9H,8H2,1-2H3,(H,21,23)

InChI Key

RQVRRWZOXSCAMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.